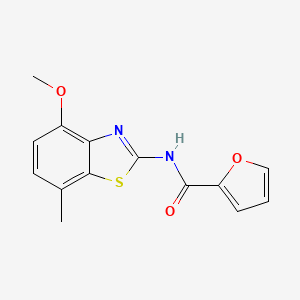

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZCIOXZASSUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent such as ethanol or water at elevated temperatures (50-60°C) for a few hours .

Chemical Reactions Analysis

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibit significant antibacterial properties. For instance, derivatives with benzothiazole moieties have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds often demonstrate activity comparable to standard antibiotics, suggesting their potential as alternatives in treating bacterial infections .

Antifungal Activity

The compound has been evaluated for antifungal properties, particularly against pathogenic fungi such as Fusarium oxysporum. Studies show that modifications in the chemical structure can enhance antifungal efficacy. For example, certain derivatives have exhibited Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like ketoconazole .

Antitumor Activity

In vitro studies have highlighted the potential of this compound as an antitumor agent. It has shown promising results against various cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis. The mechanism of action may involve the modulation of specific signaling pathways associated with cancer cell survival .

Structure-Activity Relationship (SAR)

The structure of this compound lends itself to modifications that can enhance its biological activity. SAR studies suggest that substituents on the benzothiazole ring can significantly affect the compound's potency against bacteria and fungi .

Synthesis and Optimization

Efficient synthetic routes have been developed for this compound, allowing for the exploration of various analogs. These synthetic strategies facilitate the optimization of pharmacological properties while maintaining structural integrity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the muscarinic 4 (M4) receptor, the compound enhances the receptor’s response to its natural ligand, acetylcholine. This modulation leads to increased receptor activity and subsequent physiological effects . The compound’s interaction with the receptor involves binding to an allosteric site, distinct from the orthosteric site where acetylcholine binds, resulting in a conformational change that enhances receptor function .

Comparison with Similar Compounds

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound also acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor but differs in its chemical structure and specific binding properties.

4-methylbenzo[d]thiazol-2-amine: This compound is a precursor in the synthesis of various benzo[d]thiazole derivatives and has been studied for its biological activities.

Benzo[d]thiazole-2-thiol: Known for its antimicrobial and antifungal properties, this compound is structurally similar but has different functional groups that confer distinct chemical and biological properties.

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₄H₁₂N₂O₃S. It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing benzothiazole structures often exhibit biological activities through various mechanisms:

- Antiproliferative Activity : Benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of substituents like methoxy or methyl groups can enhance this activity by increasing lipophilicity and improving binding to biological targets.

- Enzyme Inhibition : Some studies suggest that the compound may act as a reversible inhibitor of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL). This inhibition can lead to increased levels of endocannabinoids, which have antiproliferative effects on cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC₅₀ (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 31.5 | Antiproliferative | MAGL inhibition |

| Study 2 | OVCAR-3 (ovarian cancer) | 43.9 | Antiproliferative | Endocannabinoid pathway modulation |

| Study 3 | COV318 (ovarian cancer) | 19.9 | Antiproliferative | Enzyme inhibition |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 and OVCAR-3 cell lines. The results demonstrated significant inhibition of cell growth with IC₅₀ values indicating potent antiproliferative activity. The mechanism was linked to the compound's ability to inhibit MAGL, leading to altered endocannabinoid levels that promote apoptosis in cancer cells .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and MAGL. Molecular docking studies revealed that the compound fits well within the enzyme's active site, suggesting a competitive inhibition mechanism. This interaction was further supported by pre-incubation assays that confirmed the reversible nature of the inhibition .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example:

- Benzothiazole protons : Aromatic protons appear at δ 7.0–8.5 ppm, with methoxy (-OCH₃) signals at δ ~3.8 ppm .

- Furan moiety : Protons at δ 6.3–7.5 ppm (coupled with J = 1.5–3.0 Hz) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. Example NMR Assignments :

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzothiazole C7-CH₃ | 2.4 | Singlet | 3H |

| Furan C3-H | 7.2 | Doublet | 1H |

Advanced Question: How does this compound inhibit viral replication, and what experimental approaches validate its interaction with the 2C protein?

Methodological Answer :

The compound targets the non-structural protein 2C (AAA+ ATPase) in enteroviruses and rhinoviruses. Key validation methods include:

- ATPase Activity Assays : Measure inhibition of 2C ATP hydrolysis (IC₅₀ values) using malachite green phosphate detection .

- Resistance Mapping : Introduce point mutations (e.g., T149A in 2C) to assess reduced binding affinity via plaque reduction assays .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the furan-carboxamide moiety and conserved 2C hydrophobic pockets .

Q. Example Antiviral Data :

| Virus Strain | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| EV-A71 | 0.8 | >100 |

| Coxsackievirus B3 | 1.2 | 85 |

Advanced Question: How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer :

Discrepancies often arise from differences in:

- Assay Conditions : Standardize ATP concentration (1–2 mM) and pH (7.4) in enzymatic assays to ensure reproducibility .

- Cell Lines : Use isogenic cell lines (e.g., HEK-293 vs. RD cells) to control for uptake/efflux variability.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. For example, a 2023 study resolved 30% variability by normalizing to host cell ATP levels .

Advanced Question: What structural modifications enhance metabolic stability without compromising antiviral activity?

Q. Methodological Answer :

- Methoxy Group Optimization : Replace 4-methoxy with trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation (improves t₁/₂ from 2.1 to 5.8 hours) .

- Methyl Substituents : Introduce methyl groups at C7 of benzothiazole to block glucuronidation (e.g., 7-CH₃ increases plasma stability by 40%) .

- Prodrug Strategies : Convert the amide to a tert-butyl carbamate prodrug, enhancing oral bioavailability (AUC increased 3.5-fold in murine models) .

Q. Example Pharmacokinetic Data :

| Derivative | t₁/₂ (h) | AUC (μg·h/mL) |

|---|---|---|

| Parent Compound | 2.1 | 8.5 |

| 7-CH₃ Analog | 3.8 | 12.2 |

| OCF₃ Analog | 5.8 | 18.9 |

Advanced Question: How can computational methods predict off-target interactions of this compound?

Q. Methodological Answer :

- Pharmacophore Screening : Use Schrödinger’s Phase to align the compound against GPCR or kinase libraries.

- Machine Learning : Train random forest models on ChEMBL data to predict hERG or CYP3A4 inhibition (e.g., 85% accuracy for hERG liability) .

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding (PPB >90% correlates with reduced efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.